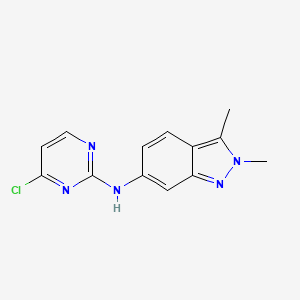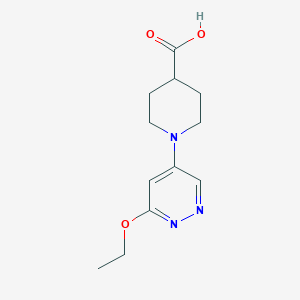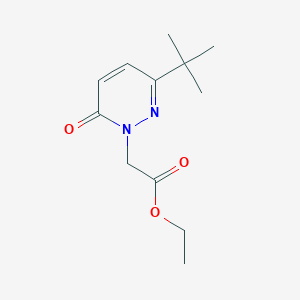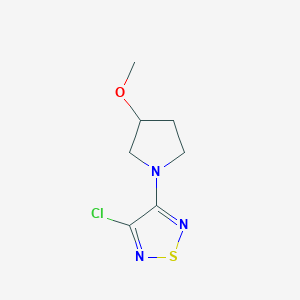
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole
説明
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole (3-C4-MPT) is a novel and versatile thiadiazole derivative that has been developed for a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is easily synthesized and has a low melting point. 3-C4-MPT has been used in numerous studies for its unique properties and potential applications.
科学的研究の応用
Synthesis and Pharmacological Applications
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole is synthesized through organic chemistry processes, particularly focusing on heterocyclic derivatives. It is notable for its varied biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. For instance, Kumar and Panwar (2015) synthesized compounds including thiadiazole moieties, which demonstrated significant antimicrobial and anti-inflammatory activities, highlighting the compound's potential in medical chemistry (Kumar & Panwar, 2015).
Antimicrobial and Antifungal Properties
Research has shown that derivatives of thiadiazole, a core component of 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole, exhibit antimicrobial and antifungal properties. For example, Ameen and Qasir (2017) designed and synthesized new derivatives of 1,3,4-thiadiazole, aiming to explore their antibacterial and antifungal activities. These compounds showed moderate antimicrobial activity against various bacterial and fungal strains (Ameen & Qasir, 2017).
Potential in Cancer Treatment
The 1,3,4-thiadiazole core is also used in cancer research. Gür et al. (2020) investigated a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their biological activities. They found that some compounds exhibited high DNA protective ability and cytotoxicity against cancer cell lines, indicating the potential of thiadiazole derivatives in cancer treatment (Gür et al., 2020).
Application in Antibiotic Synthesis
Furthermore, 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole derivatives have been utilized in the synthesis of cephem antibiotics. Tatsuta et al. (1994) prepared a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key component of clinically useful cephem antibiotics, highlighting the compound's significance in antibiotic synthesis (Tatsuta et al., 1994).
Safety And Hazards
特性
IUPAC Name |
3-chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-12-5-2-3-11(4-5)7-6(8)9-13-10-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQAQWXFGQBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)
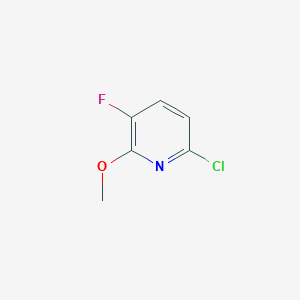
![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)
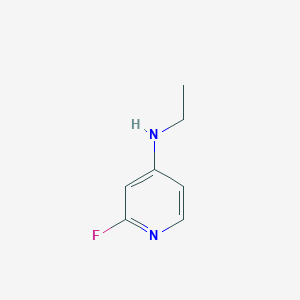
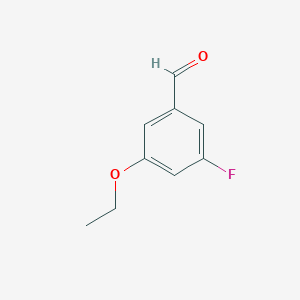
![N-(azetidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1489951.png)
![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)

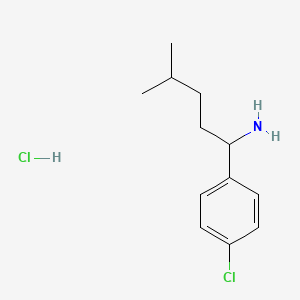
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1489955.png)
